molecular formula C9H13NS B13536009 (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine

(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine

Katalognummer: B13536009
Molekulargewicht: 167.27 g/mol
InChI-Schlüssel: NEDKHXZAHJNUOU-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(methylsulfanyl)benzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting amine is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding phenyl ethanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl ethanamine.

    Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine: can be compared to other phenyl ethanamine derivatives such as:

Uniqueness

    Structural Features: The presence of the methylsulfanyl group distinguishes this compound from other similar compounds, potentially altering its chemical reactivity and biological activity.

    Applications: Its unique structure may confer specific advantages in certain applications, such as increased selectivity or potency in biological assays.

Eigenschaften

Molekularformel

C9H13NS

Molekulargewicht

167.27 g/mol

IUPAC-Name

(1R)-1-(2-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C9H13NS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

NEDKHXZAHJNUOU-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1SC)N

Kanonische SMILES

CC(C1=CC=CC=C1SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.